molecular formula C23H26N2O3 B2779007 4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile CAS No. 1240947-22-1

4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile

Cat. No. B2779007
CAS RN: 1240947-22-1
M. Wt: 378.472
InChI Key: PBCORXPKOBXWSJ-UHFFFAOYSA-N
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Description

4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a member of the azetidinone class of compounds and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile is not fully understood. However, studies have suggested that the compound acts by inhibiting various enzymes and proteins in the body. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of acetylcholine, a neurotransmitter that is involved in cognitive function. Inhibition of this enzyme can lead to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
The compound has been found to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant properties, which can protect cells from oxidative damage. The compound has also been found to possess anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been found to exhibit activity against various enzymes, which can lead to improved cognitive function and other physiological effects.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments. It is easy to synthesize, and the purity of the compound can be enhanced through recrystallization and chromatographic purification techniques. Additionally, the compound has been found to exhibit promising applications in various scientific research areas, making it a potential candidate for drug development.
However, there are some limitations to the use of this compound in lab experiments. The compound has not been extensively studied, and its mechanism of action is not fully understood. Additionally, the compound has not been tested extensively in vivo, and its safety and toxicity profiles are not well-established.

Future Directions

There are several future directions for the study of 4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile. One direction is to further study the compound's mechanism of action and its effects on various enzymes and proteins in the body. Another direction is to study the compound's safety and toxicity profiles in vivo. Additionally, the compound can be further studied for its potential applications in drug development and as a lead compound for the development of new therapeutics.

Synthesis Methods

The synthesis of 4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile involves the reaction of 2,4-dimethylphenol, 4-methoxybutylamine, and 4-cyanobenzoyl chloride in the presence of a base. The reaction leads to the formation of the desired compound in good yield. The purity of the compound can be enhanced by recrystallization and chromatographic purification techniques.

Scientific Research Applications

The compound has been found to exhibit promising applications in various scientific research areas. It has been reported to possess anticancer, antimicrobial, and anti-inflammatory properties. The compound has also been found to exhibit activity against various enzymes, including acetylcholinesterase, tyrosinase, and alpha-glucosidase. These properties make it a potential candidate for drug development and as a lead compound for the development of new therapeutics.

properties

IUPAC Name

4-[3-(2,4-dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-16-6-11-20(17(2)14-16)28-22-21(19-9-7-18(15-24)8-10-19)25(23(22)26)12-4-5-13-27-3/h6-11,14,21-22H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCORXPKOBXWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2C(N(C2=O)CCCCOC)C3=CC=C(C=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile

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